6,8-dibromoquinolin-3-amine
Description
Properties
CAS No. |
2092339-11-0 |
|---|---|
Molecular Formula |
C9H6Br2N2 |
Molecular Weight |
302 |
Purity |
95 |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of 6,8 Dibromoquinolin 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual nuclei, and the connectivity between atoms.
The ¹H and ¹³C NMR spectra of 6,8-dibromoquinoline (B11842131) derivatives provide critical information for structural confirmation. The substitution pattern on the quinoline (B57606) ring dictates the chemical shifts (δ) and coupling constants (J) of the remaining protons and carbons.
In the case of 6,8-dibromoquinolin-3-amine, the aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the protons at positions 2, 4, 5, and 7. The protons H-5 and H-7 on the benzene (B151609) ring typically appear as doublets with a small meta-coupling constant. For instance, in the related compound 6,8-dibromo-4-methoxy-2-phenylquinoline, the H-8 and H-5 protons (analogous to H-7 and H-5 in the target molecule) appear as doublets at δ 8.23 and δ 8.07 ppm, respectively, with a coupling constant of J = 2.1 Hz. mdpi.com The protons on the pyridine (B92270) ring, H-2 and H-4, would be significantly influenced by the electronic effects of the C-3 amino group. The electron-donating nature of the amine would likely shield these protons, causing them to appear at a relatively upfield chemical shift compared to unsubstituted quinoline.
The ¹³C NMR spectrum provides direct insight into the carbon skeleton. savemyexams.combhu.ac.in Each non-equivalent carbon atom gives a distinct signal. savemyexams.com For 6,8-dibromoquinoline derivatives, the carbons bearing bromine atoms (C-6 and C-8) are readily identified by their chemical shifts. In 6,8-dibromo-4-methoxy-2-phenylquinoline, the quaternary carbons are found in the range of δ 97.8 to 162.0 ppm. mdpi.com The introduction of an amino group at the C-3 position would cause a significant upfield shift for C-3 and influence the chemical shifts of the adjacent C-2 and C-4 carbons.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected 6,8-Dibromoquinoline Derivatives Data presented for illustrative purposes of related structures.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|
| 6,8-Dibromo-4-methoxy-2-phenylquinoline | 8.48 (d, J = 2.1 Hz, 1H), 7.96 (d, J = 2.1 Hz, 1H), 7.66-7.71 (m, 2H), 7.56-7.59 (m, 3H), 6.60 (s, 1H) | 177.0, 149.5, 137.3, 136.1, 133.8, 131.3, 129.8, 128.7, 127.3, 126.3, 116.9, 112.3, 109.0 | mdpi.com |
| 6,8-Dibromo-2-(4-chlorophenyl)-4-methoxyquinoline | 8.26 (d, J = 2.1 Hz, 1H), 8.15 (d, J = 8.7 Hz, 2H), 8.09 (d, J = 2.1 Hz, 1H), 7.62 (d, J = 8.7 Hz, 2H), 7.16 (s, 1H), 4.10 (s, 3H) | 162.2, 157.6, 144.7, 137.5, 136.4, 136.1, 129.0, 128.8, 125.9, 124.1, 122.2, 118.6, 98.1, 56.1 | mdpi.com |
| 6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline | 8.23 (d, J = 2.1 Hz, 1H), 8.18 (d, J = 9.0 Hz, 2H), 8.07 (d, J = 2.1 Hz, 1H), 7.16 (s, 1H), 7.02 (d, J = 9.0 Hz, 2H), 4.06 (s, 3H), 3.88 (s, 3H) | 162.0, 161.3, 158.5, 144.8, 136.1, 131.7, 129.0, 125.7, 124.0, 122.0, 117.8, 114.2, 97.8, 56.0, 55.4 | mdpi.com |
While 1D NMR provides chemical shifts and coupling constants, 2D NMR experiments are crucial for unambiguously assigning these signals and elucidating the complete molecular structure. nih.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a correlation between the meta-coupled H-5 and H-7 protons. It would also be instrumental in confirming the assignments of H-2 and H-4 through their potential weak coupling.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This allows for the direct assignment of protonated carbon signals in the ¹³C NMR spectrum. For example, the signals for H-2, H-4, H-5, and H-7 would each show a cross-peak with their corresponding carbon signals (C-2, C-4, C-5, and C-7).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) ¹H-¹³C correlations. This technique is particularly useful for assigning quaternary carbons, which are not observed in HSQC spectra. For this compound, HMBC would show correlations from H-5 to C-4a, C-6, and C-7, and from H-7 to C-5, C-6, and C-8a. These correlations are definitive in confirming the 6,8-dibromo substitution pattern. Correlations from the amine protons (NH₂) to C-2, C-3, and C-4 would firmly establish the position of the amino substituent. The structure of novel brominated quinolines like 3,5,6,7-tetrabromo-8-methoxyquinoline has been confirmed using such 1D and 2D NMR techniques. nih.gov
Vibrational and Mass Spectrometry for Molecular Fingerprinting and Composition
Vibrational spectroscopy and mass spectrometry provide complementary information regarding functional groups and elemental composition, respectively.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. psu.edu For this compound, the IR spectrum would be characterized by several key absorption bands:
N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3500-3200 cm⁻¹. wpmucdn.comlibretexts.org These bands are typically sharp to moderately broad.
N-H Bending: A scissoring vibration for the primary amino group usually appears in the 1650-1580 cm⁻¹ region. libretexts.org
C=C and C=N Stretching: The aromatic quinoline ring will exhibit several stretching vibrations in the 1600-1450 cm⁻¹ range.
C-N Stretching: The stretching vibration for the aromatic amine C-N bond is typically found between 1350-1200 cm⁻¹. libretexts.org
C-H Bending: Out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern on the aromatic rings.
C-Br Stretching: Vibrations for the C-Br bonds are expected at lower frequencies, typically in the 600-500 cm⁻¹ range.
IR data for related dibromoquinoline structures confirms the presence of the quinoline core and various substituents. mdpi.comacgpubs.org
Table 2: Characteristic IR Absorption Frequencies for a 6,8-Dibromoquinoline Derivative Data for 6,8-Dibromo-2-(4-chlorophenyl)-4-methoxyquinoline.
| Compound | IR Frequencies (νmax, cm⁻¹) | Source |
|---|---|---|
| 6,8-Dibromo-2-(4-chlorophenyl)-4-methoxyquinoline | 1588, 1479, 1437, 1357, 1219, 1093, 1000, 820, 692 | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass of a molecule, which allows for the unambiguous determination of its elemental formula. rsc.org For halogenated compounds, mass spectrometry is particularly powerful due to the characteristic isotopic patterns of the halogens. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). Therefore, a compound containing two bromine atoms, such as this compound, will exhibit a distinctive isotopic cluster for its molecular ion [M]⁺, with three peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.
The calculated exact mass for the molecular ion of this compound (C₉H₆Br₂N₂) is 301.8894 g/mol for the [M]⁺ ion containing two ⁷⁹Br isotopes. HRMS analysis of various derivatives has been used to confirm their elemental compositions with high accuracy. mdpi.com
Table 3: HRMS Data for Selected 6,8-Dibromoquinoline Derivatives Data presented for illustrative purposes of related structures.
| Compound | Formula | Calculated Mass [MH]⁺ | Found Mass [MH]⁺ | Source |
|---|---|---|---|---|
| 6,8-Dibromo-2-phenylquinolin-4(1H)-one | C₁₅H₁₀NO⁷⁹Br₂ | 377.9129 | 377.9128 | mdpi.com |
| 6,8-Dibromo-2-(4-chlorophenyl)-4-methoxyquinoline | C₁₆H₁₁NO³⁵Cl⁷⁹Br₂ | 425.8974 | 425.8974 | mdpi.com |
| 6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline | C₁₇H₁₄NO₂⁷⁹Br₂ | 421.9391 | 421.9378 | mdpi.com |
Electronic Absorption and Emission Spectroscopy
UV-Visible absorption and fluorescence emission spectroscopy provide information about the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring gives rise to characteristic absorption bands, typically attributed to π-π* transitions. mdpi.com
The absorption and fluorescence properties of quinoline derivatives are highly sensitive to the nature and position of substituents. For example, studies on 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines, which are derived from a 6,8-dibromoquinoline precursor, show absorption maxima in the UV region and fluorescence emission in the visible region (410–490 nm). mdpi.com The introduction of an electron-donating amino group at the C-3 position of the 6,8-dibromoquinoline core is expected to extend the π-conjugation through resonance, leading to a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted parent quinoline. The specific absorption and emission wavelengths would also be influenced by the polarity of the solvent. Research on related 4,6,8-triarylquinoline-3-carbaldehydes has shown that donor groups can lead to a lowering of the π*-orbital energy, resulting in bathochromic shifts. mdpi.com
Ultraviolet-Visible (UV-Vis) Absorption Studies
The UV-Vis absorption spectrum of a molecule provides insights into its electronic transitions, primarily π-π* and n-π* transitions for compounds with aromatic systems and heteroatoms. For quinoline and its derivatives, the absorption spectra are typically characterized by multiple bands in the UV region. The presence of substituents on the quinoline ring, such as bromine atoms and an amine group in this compound, is expected to significantly influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.
Table 1: Expected UV-Vis Absorption Characteristics of this compound (Hypothetical)
| Transition Type | Expected Wavelength Range (nm) | Influencing Factors |
|---|---|---|
| π-π* | 250-400 | Quinoline ring system, amino group conjugation, bromo substituents |
Note: This table is hypothetical and based on general principles for substituted quinolines. Specific experimental data for this compound is not available.
Fluorescence and Photoluminescence Properties
Many quinoline derivatives are known to be fluorescent, and their emission properties are highly sensitive to their molecular structure and environment. The amino group at the 3-position of this compound is anticipated to play a crucial role in its photoluminescence. Aminated quinolines often exhibit significant fluorescence with potential applications in materials science and as chemical sensors.
The presence of heavy atoms like bromine, however, can lead to a phenomenon known as the "heavy-atom effect," which can quench fluorescence by promoting intersystem crossing from the singlet excited state to the triplet state. This can either reduce the fluorescence quantum yield or lead to phosphorescence. Therefore, this compound might exhibit weak fluorescence or potentially room-temperature phosphorescence. The fluorescence emission maximum would be expected at a longer wavelength than the absorption maximum (Stokes shift). The quantum yield and fluorescence lifetime would be key parameters to quantify its emission efficiency and dynamics, but this data is not currently available.
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis
To perform a single-crystal X-ray diffraction analysis, a high-quality single crystal of this compound would be required. The crystal would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern would be collected and analyzed to solve the crystal structure. This analysis would yield the unit cell parameters (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. The precise coordinates of each atom in the asymmetric unit would be determined, allowing for a detailed description of the molecular geometry.
Table 2: Required Crystallographic Data from Single-Crystal X-ray Diffraction of this compound (Pending Experimental Data)
| Parameter | Description |
|---|---|
| Crystal System | The symmetry of the crystal lattice. |
| Space Group | The set of symmetry operations for the crystal. |
| Unit Cell Dimensions (Å, °) | The lengths of the cell edges and the angles between them. |
| Z | The number of molecules in the unit cell. |
| Bond Lengths (Å) | The distances between bonded atoms. |
| Bond Angles (°) | The angles between adjacent bonds. |
Note: This table outlines the data that would be obtained from a successful X-ray diffraction experiment. Such data is not currently available for this compound.
Supramolecular Interactions and Crystal Packing Motifs (e.g., π-π stacking, hydrogen bonding)
The way molecules of this compound arrange themselves in the solid state is governed by various non-covalent interactions. Understanding these interactions is crucial for crystal engineering and for correlating the solid-state structure with the material's properties.
Hydrogen Bonding: The presence of the amino group (-NH2) provides both hydrogen bond donors (the N-H bonds) and a hydrogen bond acceptor (the lone pair on the nitrogen). The quinoline nitrogen atom can also act as a hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure of this compound would be stabilized by a network of intermolecular hydrogen bonds, potentially forming dimers, chains, or more complex three-dimensional architectures.
π-π Stacking: The planar aromatic quinoline ring is susceptible to π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent rings, are a common feature in the crystal packing of aromatic compounds. The specific geometry of the π-π stacking (e.g., face-to-face, parallel-displaced) would be revealed by the crystal structure analysis.
Halogen Bonding: The bromine atoms could also participate in halogen bonding, where the electrophilic region on the bromine atom interacts with a nucleophilic site on an adjacent molecule.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Computational and Theoretical Investigations of 6,8 Dibromoquinolin 3 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
No published DFT studies on 6,8-dibromoquinolin-3-amine are available. Such a study would typically calculate properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and atomic charges to predict the molecule's kinetic stability and reactive sites.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
There are no specific MD simulation studies for this compound in the literature. MD simulations would be useful for understanding its conformational flexibility and its interaction with biological macromolecules or solvents, but this has not been reported.
Quantum Chemical Methods for Photophysical Property Prediction
No quantum chemical studies predicting the photophysical properties (e.g., absorption and emission spectra) of this compound have been published.
Analysis of Bond Dissociation Energies and Reaction Pathways
There is no available research on the bond dissociation energies (BDEs) for the C-Br, C-N, or N-H bonds in this compound, nor are there any computational studies on its potential reaction pathways.
Structure-Reactivity and Structure-Property Relationship Studies
Specific computational structure-reactivity or structure-property relationship studies for this compound are absent from the scientific literature.
Applications in Advanced Chemical and Materials Science Research
Utilization as Key Intermediates and Building Blocks in Complex Organic Synthesis
Amines are recognized as one of the most fundamental and versatile chemical building blocks in organic chemistry, serving as crucial intermediates in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and polymers. bldpharm.com The 6,8-dibromoquinolin-3-amine molecule contains multiple reactive sites, making it a valuable precursor for creating more complex molecular architectures.
The primary amine (-NH2) group at the 3-position is a key functional handle. It can undergo a wide range of chemical transformations, such as:
N-alkylation and N-acylation: To introduce various substituents.
Diazotization: Allowing for its conversion into other functional groups.
Mannich reactions: A powerful method for C-C bond formation to produce aminoalkylated derivatives.
Formation of Schiff bases: By reacting with aldehydes and ketones, which can then be used to form heterocyclic systems or act as ligands for metal complexes.
Furthermore, the bromine atoms at the 6- and 8-positions are ideal sites for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These methods allow for the introduction of aryl, vinyl, or alkynyl groups, enabling the construction of complex, conjugated systems. This dual functionality—a nucleophilic amine and sites for carbon-carbon bond formation—makes this compound a potent intermediate for generating diverse libraries of novel quinoline (B57606) derivatives for various screening purposes, including for potential biological activity.
Below is a table summarizing the potential reaction sites on this compound for its use as a synthetic intermediate.
| Reactive Site | Position | Type of Reactions | Potential Products |
| Amine Group | C3 | Acylation, Alkylation, Schiff Base Formation, Diazotization | Amides, Substituted Amines, Imines, Diverse Functional Groups |
| Bromine Atom | C6 | Suzuki, Heck, Sonogashira Cross-Coupling | Arylated, Vinylated, or Alkynylated Quinolines |
| Bromine Atom | C8 | Suzuki, Heck, Sonogashira Cross-Coupling | Arylated, Vinylated, or Alkynylated Quinolines |
| Quinoline Nitrogen | N1 | N-Oxidation, Quaternization | N-oxides, Quaternary Salts |
Applications in Materials Science and Engineering
While specific studies on this compound in materials science are limited, the broader class of quinoline derivatives is well-established in this field, particularly in organic electronics and photoactive materials.
Development of Organic Semiconductors and Light-Emitting Diodes (LEDs)
Quinoline derivatives, most notably metal complexes like tris(8-hydroxyquinoline)aluminum (Alq3), are cornerstone materials in the field of Organic Light-Emitting Diodes (OLEDs) due to their excellent electron-transporting properties and luminescent capabilities. The quinoline core can be systematically modified to tune the electronic and optical properties of the resulting materials.
While this compound itself is not a primary component in reported OLED devices, it serves as a potential building block for novel organic semiconductors. Through cross-coupling reactions at the bromine positions, extended π-conjugated systems can be synthesized. The amine group can be used to attach other functional moieties or to form part of a larger, more complex ligand for emissive metal complexes. The introduction of heavy bromine atoms could also potentially influence photophysical properties, such as promoting intersystem crossing, which is relevant for developing phosphorescent emitters.
Photoactive Materials and Fluorescent Probes
The quinoline scaffold is a privileged structure in the design of fluorescent sensors and photoactive materials due to its rigid, aromatic nature which often leads to high fluorescence quantum yields. Quinoline derivatives are widely employed as chemosensors for detecting various analytes, including metal ions like Fe³⁺, Al³⁺, and Zn²⁺. The sensing mechanism often involves a change in photophysical processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF) upon binding of the analyte.
Derivatives of this compound could be developed into novel fluorescent probes. The amine group can act as a recognition site or be modified to introduce a specific receptor for an analyte. The electronic properties, and thus the fluorescence characteristics, can be fine-tuned by substituting the bromine atoms with other functional groups, potentially shifting the emission wavelength or enhancing the sensor's selectivity and sensitivity.
Role in Coordination Chemistry as Ligands
The ability of quinoline-based molecules to act as ligands and form stable complexes with a wide range of metal ions is well-documented. This chelating ability is central to many of their applications, from catalysis to medicinal chemistry.
Chelation Behavior with Transition Metal Ions
This compound possesses two potential coordination sites for metal ions: the nitrogen atom of the quinoline ring and the nitrogen atom of the exocyclic amine group at the 3-position. This arrangement allows it to potentially act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. This bidentate N,N-donor character is analogous to that of other well-studied aminoquinoline ligands.
The coordination ability can be influenced by the electronic effects of the bromine substituents. As electron-withdrawing groups, the bromine atoms decrease the basicity of the quinoline nitrogen, which might affect the stability of the resulting metal complexes compared to non-halogenated analogues. The steric bulk around the 8-position could also influence the coordination geometry. Transition metals from Groups 6-8 and beyond are known to form stable complexes with nitrogen-based ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically involve reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates) in an appropriate solvent. The resulting complexes can be characterized using a variety of analytical and spectroscopic techniques to determine their structure, stoichiometry, and properties.
A general synthetic and characterization workflow is outlined in the table below.
| Step | Technique / Method | Information Obtained |
| Synthesis | Reaction of ligand and metal salt in a solvent (e.g., methanol, ethanol), often with heating. | Formation of the crude metal complex. |
| Isolation | Filtration, recrystallization. | Purification of the metal complex. |
| Characterization | Elemental Analysis | Determination of the empirical formula and ligand-to-metal ratio. |
| Molar Conductance | Indicates whether the complex is an electrolyte or non-electrolyte. | |
| Infrared (IR) Spectroscopy | Identifies coordination by observing shifts in vibrational frequencies of C=N and N-H bonds and the appearance of new M-N bands. | |
| UV-Visible Spectroscopy | Provides information on the electronic transitions within the complex and helps to infer the coordination geometry. | |
| Nuclear Magnetic Resonance (NMR) | Elucidates the structure of diamagnetic complexes in solution. | |
| Magnetic Susceptibility | Determines the magnetic moment of paramagnetic complexes, providing information on the oxidation state and spin state of the metal ion. | |
| X-ray Crystallography | Provides definitive information on the solid-state structure, including bond lengths, bond angles, and overall coordination geometry. |
While specific complexes of this compound are not detailed in the literature, the established methods for synthesizing and characterizing complexes with other quinoline-based ligands, such as Schiff bases derived from quinoline-3-carbohydrazide, provide a clear roadmap for future research in this area.
Exploration in Catalysis and Reaction Development (e.g., as ligands in organometallic catalysis)
The unique structural and electronic properties of quinoline derivatives have established them as a significant class of ligands in organometallic catalysis. nih.gov The presence of a nitrogen heteroatom within the aromatic system allows for coordination with a variety of transition metals, forming stable and catalytically active complexes. While direct and extensive research on the application of This compound as a ligand in organometallic catalysis is not widely documented in publicly available literature, its molecular architecture suggests considerable potential for such applications. This potential can be inferred from the well-established catalytic activity of structurally related aminoquinoline and halogenated quinoline compounds.
The This compound molecule possesses two key features that make it an attractive candidate as a ligand: the quinoline nitrogen atom and the exocyclic amino group at the 3-position. These two nitrogen atoms can potentially act as a bidentate chelate, coordinating to a metal center to form a stable five-membered ring. This chelation effect often enhances the stability and catalytic performance of the resulting organometallic complex. Complexes of (8-amino)quinoline and its derivatives, for instance, have been shown to bind to metals through bidentate coordination and have been utilized in catalyzing organic transformations. nih.gov
The presence of two bromine atoms at the 6- and 8-positions of the quinoline ring is expected to significantly influence the electronic properties of the ligand. Bromine is an electron-withdrawing group, which would decrease the electron density on the quinoline ring system. This electronic modification can, in turn, affect the properties of the metal center in a coordinated complex. For example, a more electron-deficient metal center might exhibit enhanced reactivity in certain catalytic cycles, such as oxidative addition or reductive elimination steps, which are fundamental in many cross-coupling reactions.
While often used as substrates in reactions like the Suzuki-Miyaura cross-coupling, halogenated quinolines are important precursors for a variety of functionalized derivatives. researchgate.net The principles of their reactivity can be extended to their role as ligands. The strategic placement of bromo-substituents on the quinoline backbone of a ligand can be used to fine-tune the steric and electronic environment of the catalytic center, thereby influencing the selectivity and efficiency of the catalyzed reaction.
The amino group at the 3-position not only provides a second coordination site but also offers a reactive handle for further modification of the ligand structure. This allows for the synthesis of a library of related ligands with varying steric bulk or electronic properties, which is a common strategy in the development of new and improved catalysts. For example, the amino group could be functionalized to introduce chiral moieties for applications in asymmetric catalysis.
Future Research Directions and Outlook
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future synthesis of 6,8-dibromoquinolin-3-amine and its derivatives is poised to embrace the principles of green chemistry, focusing on improved efficiency and environmental benignity. acs.org Traditional methods for quinoline (B57606) synthesis often involve harsh reaction conditions and the use of hazardous reagents. nih.gov Future research will likely pivot towards the development of novel synthetic strategies that are not only more efficient but also more sustainable.
The table below outlines potential sustainable synthetic approaches for this compound and its analogs, drawing from advancements in quinoline synthesis.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Mechanochemical Synthesis | Solvent-free, reduced energy consumption, potentially faster reactions. nih.gov | Optimization of reaction conditions (e.g., milling frequency, time) for the synthesis of the target compound. |
| Transition-Metal Catalysis | High efficiency, good functional group tolerance, direct amination. | Development of novel and recyclable catalysts for the amination of di-halogenated quinolines. |
| Multi-component Reactions | High atom economy, reduced waste, simplified procedures. mdpi.com | Design of novel multi-component strategies for the one-pot synthesis of functionalized this compound derivatives. |
| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. mdpi.com | Exploration of photocatalytic pathways for the synthesis and functionalization of the quinoline core. |
Advanced Computational Modeling for Predictive Design of Derivatives
Computational chemistry is set to play a pivotal role in accelerating the discovery and optimization of this compound derivatives with desired properties. Advanced computational modeling techniques can provide valuable insights into the structure-activity relationships (SAR) and structure-property relationships (SPR) of these compounds, guiding the rational design of new molecules with enhanced efficacy and specificity. nih.gov
Quantum mechanics (QM) calculations can be employed to understand the electronic properties of the this compound scaffold, such as its electron density distribution and molecular orbital energies. This information is crucial for predicting its reactivity and interaction with biological targets. Molecular docking and molecular dynamics (MD) simulations will be instrumental in predicting the binding modes and affinities of its derivatives with specific proteins or enzymes, which is particularly relevant for drug discovery applications. mdpi.com
Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) models can establish mathematical relationships between the structural features of a series of this compound derivatives and their biological activities. researchgate.net These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
The following table summarizes key computational methods and their potential applications in the study of this compound derivatives.
| Computational Method | Application in Research | Expected Outcome |
| Quantum Mechanics (QM) | Elucidation of electronic structure and reactivity. | Prediction of reaction mechanisms and sites of metabolic transformation. |
| Molecular Docking | Prediction of binding poses and affinities to biological targets. mdpi.com | Identification of potential protein targets and rational design of potent inhibitors. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of ligand-protein complexes. | Understanding the stability of binding and the role of solvent molecules. |
| QSAR Modeling | Development of predictive models for biological activity. researchgate.net | Virtual screening of large compound libraries and prioritization of synthetic targets. |
Integration into Multidisciplinary Research Platforms
The full potential of this compound can be unlocked through its integration into multidisciplinary research platforms that bridge chemistry, biology, and materials science. The versatile quinoline core, functionalized with bromine atoms and an amine group, offers multiple points for modification, making it an ideal scaffold for creating diverse molecular probes and functional materials. nih.gov
In the realm of chemical biology , derivatives of this compound could be developed as fluorescent probes for imaging specific cellular components or processes. The inherent fluorescence of the quinoline ring system can be modulated by the introduction of different substituents. Furthermore, its ability to chelate metal ions could be exploited for the development of sensors for biologically important metal cations.
In medicinal chemistry , this compound serves as a valuable starting material for the synthesis of novel therapeutic agents. The bromine atoms can be readily substituted through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups to explore structure-activity relationships. nih.gov
Exploration of New Applications in Emerging Technologies
Beyond its traditional applications in medicinal chemistry, the unique electronic and photophysical properties of this compound and its derivatives open up possibilities for their use in emerging technologies.
In the field of materials science , quinoline derivatives are known to exhibit interesting optical and electronic properties. The introduction of bromine atoms can influence these properties, potentially leading to the development of novel materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) . The amine group can also serve as an anchor for grafting these molecules onto surfaces, enabling the fabrication of functional thin films and sensors.
The development of chemosensors based on the this compound scaffold is another exciting avenue. The quinoline nitrogen and the amino group can act as binding sites for specific analytes, and the resulting interaction can be transduced into a measurable optical or electrochemical signal. The bromine substituents can be used to fine-tune the selectivity and sensitivity of these sensors.
The table below highlights potential applications of this compound derivatives in emerging technologies.
| Emerging Technology | Potential Application | Key Properties to Exploit |
| Organic Electronics | Emissive or charge-transporting materials in OLEDs and OPVs. | Tunable photophysical and electronic properties. |
| Chemosensors | Selective detection of metal ions or small molecules. | Metal-chelating ability and modifiable electronic structure. |
| Functional Coatings | Modification of surface properties for enhanced performance. | Ability to be grafted onto surfaces via the amine group. |
Q & A
Q. Optimization Tips :
- Control reaction temperature (e.g., 0–60°C) to avoid over-bromination.
- Use polar aprotic solvents (e.g., DMF) to enhance halogenation selectivity .
- Monitor reaction progress with TLC or HPLC to isolate intermediates.
Basic: What analytical methods are most reliable for characterizing this compound?
Q. Key Techniques :
- NMR Spectroscopy : Use , , and 2D NMR (e.g., COSY, HSQC) to confirm substitution patterns. Bromine atoms induce distinct deshielding effects on adjacent protons .
- X-ray Crystallography : Resolve crystal structures to verify regioselectivity of bromine substitutions, as demonstrated for analogous dibrominated quinolines .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected: ~300–310 g/mol) and isotopic patterns from bromine atoms .
Q. Methodology :
- Target Identification : Screen against kinase or bacterial enzymes (e.g., DNA gyrase) using fluorescence-based assays .
- Docking Studies : Perform molecular docking with software like AutoDock Vina to predict binding modes. Compare with known inhibitors (e.g., 6-bromo derivatives) to assess affinity differences due to the 8-bromo substitution .
- IC₅₀ Determination : Use dose-response curves in enzymatic assays to quantify inhibition potency.
Key Insight : The 6,8-dibromo substitution may enhance steric hindrance, reducing binding to flexible active sites compared to mono-brominated analogs .
Advanced: How should researchers resolve contradictions in reported bioactivity data for halogenated quinolines?
Q. Strategies :
- Comparative SAR Analysis : Systematically compare activity of this compound with analogs (e.g., 6-bromo, 8-chloro derivatives) under identical assay conditions. Tabulate results:
| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| This compound | Kinase A | 0.5 | 10:1 |
| 6-Bromoquinolin-3-amine | Kinase A | 2.0 | 5:1 |
- Mechanistic Studies : Use mutagenesis or isotopic labeling to identify critical binding residues influenced by bromine positions .
- Data Normalization : Account for variations in assay protocols (e.g., buffer pH, incubation time) when reconciling literature data .
Advanced: What computational approaches predict the reactivity of this compound in further functionalization?
Q. Methods :
- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The C-5 position (para to NH₂) is likely reactive due to electron-donating amine effects .
- Retrosynthetic Analysis : Use tools like Pistachio or Reaxys to propose pathways for cross-coupling reactions (e.g., Suzuki-Miyaura at C-6/C-8) .
Q. Example Prediction :
- Suzuki Coupling : React with arylboronic acids at C-6/C-8 using Pd catalysts. Monitor regioselectivity via NMR .
Basic: What safety precautions are critical when handling this compound?
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation .
- Waste Disposal : Neutralize halogenated byproducts with sodium thiosulfate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
